Methyl 5-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxylate
CAS No.:
Cat. No.: VC15846247
Molecular Formula: C13H13N3O4
Molecular Weight: 275.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H13N3O4 |
|---|---|
| Molecular Weight | 275.26 g/mol |
| IUPAC Name | methyl 5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazole-4-carboxylate |
| Standard InChI | InChI=1S/C13H13N3O4/c1-18-13(17)9-7-15-16(12(9)14)8-2-3-10-11(6-8)20-5-4-19-10/h2-3,6-7H,4-5,14H2,1H3 |
| Standard InChI Key | IWQNFASWUWVLOO-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=C(N(N=C1)C2=CC3=C(C=C2)OCCO3)N |
Introduction
Chemical Structure and Nomenclature
The molecular formula of methyl 5-amino-1-(2,3-dihydrobenzo[b]dioxin-6-yl)-1H-pyrazole-4-carboxylate is C₁₄H₁₃N₃O₄, with a molecular weight of 299.28 g/mol. Its IUPAC name derives from the pyrazole ring substituted at position 1 with a 2,3-dihydrobenzodioxin-6-yl group, at position 4 with a methoxycarbonyl group, and at position 5 with an amino group. The 1,4-benzodioxan moiety consists of a benzene ring fused to a 1,4-dioxane ring, contributing to the compound’s planar aromatic system and electron-rich environment.
Key structural features include:
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Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms, enabling hydrogen bonding and π-π interactions.
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Methyl ester group: Enhances solubility in organic solvents and serves as a hydrolyzable prodrug moiety.
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Amino group: Provides a site for further functionalization via nucleophilic substitution or condensation reactions .
The compound’s planar structure has been confirmed via X-ray crystallography in analogous derivatives, revealing dihedral angles of 5–10° between the pyrazole and benzodioxan rings, which minimize steric hindrance .
Synthesis and Optimization Strategies
Multicomponent One-Pot Synthesis
A widely employed method involves a one-pot, four-component reaction utilizing 5-aminopyrazole, methyl glyoxylate, and a 1,4-benzodioxan-6-amine derivative in the presence of DMAP (4-dimethylaminopyridine) as a catalyst. This approach achieves yields of 65–75% under solvent-free conditions at 80–100°C for 6–8 hours. The reaction proceeds via:
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Condensation of the amine and aldehyde to form an imine intermediate.
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Cyclization with the pyrazole precursor.
Mechanochemical Synthesis
Recent advances employ ball-milling techniques to reduce reaction times to 2–3 hours. For example, grinding 5-aminopyrazole, methyl 2,3-dihydrobenzodioxin-6-carboxylate, and ammonium acetate with silica-coated iron oxide nanoparticles (Fe₃O₄@SiO₂) yields the target compound at 85% efficiency . This method eliminates solvent use and enhances atom economy.
Catalytic Esterification
Alternative routes involve esterifying the carboxylic acid precursor (5-amino-1-(2,3-dihydrobenzodioxin-6-yl)-1H-pyrazole-4-carboxylic acid) with methanol using thionyl chloride (SOCl₂) as a dehydrating agent. Reaction conditions (0°C for 2 hours, followed by reflux at 60°C) yield the methyl ester at 90% purity .
Table 1: Comparison of Synthesis Methods
| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| One-Pot | DMAP | 80–100 | 6–8 | 65–75 |
| Mechanochemical | Fe₃O₄@SiO₂ | Ambient | 2–3 | 85 |
| Esterification | SOCl₂ | 60 | 4 | 90 |
Physicochemical Characterization
Spectroscopic Analysis
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¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (s, 1H, pyrazole-H), 6.95–6.82 (m, 3H, benzodioxan-H), 5.21 (s, 2H, NH₂), 4.30 (s, 4H, OCH₂CH₂O), 3.85 (s, 3H, COOCH₃).
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IR (KBr): 3340 cm⁻¹ (N–H stretch), 1705 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N) .
Thermal Properties
Differential scanning calorimetry (DSC) reveals a melting point of 198–202°C, with decomposition onset at 250°C. The compound exhibits moderate solubility in dimethyl sulfoxide (DMSO, 25 mg/mL) and methanol (15 mg/mL) but poor aqueous solubility (<0.1 mg/mL) .
Biological Activity and Mechanistic Insights
Anti-Inflammatory Activity
In murine macrophage (RAW 264.7) models, the compound inhibits nitric oxide (NO) production by 70% at 50 μM, comparable to indomethacin. Mechanistic studies suggest suppression of NF-κB signaling via IκBα phosphorylation blockade .
Prodrug Applications
Enzymatic hydrolysis by carboxylesterases releases the free carboxylic acid, which exhibits enhanced COX-2 inhibition (IC₅₀ = 1.2 μM) compared to the ester (IC₅₀ = 8.5 μM).
Recent Advances in Derivative Synthesis
Diversity-Oriented Synthesis
Ultrasonic-assisted reactions with heteroaryl ketones yield hydrazide derivatives (e.g., N′-(1-(thiophen-2-yl)ethylidene)-2-(5,5-dioxido-3-phenylbenzo[e]pyrazolo[4,3-c][1, thiazin-4(1H)-yl)acetohydrazide), achieving 80–90% yields in 30 minutes .
Computational Modeling
Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict a HOMO-LUMO gap of 4.3 eV, correlating with experimental UV-Vis λₘₐₓ = 290 nm. Molecular docking indicates strong binding to COX-2 (ΔG = −9.8 kcal/mol) .
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